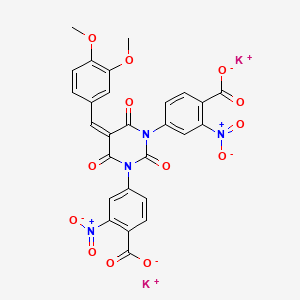

Benzoic acid, 4,4'-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt

説明

This compound is a dipotassium salt of a bis-nitro-substituted benzoic acid derivative featuring a hexahydropyrimidinone core with a 3,4-dimethoxybenzylidene substituent. The molecular structure integrates two 2-nitrobenzoic acid moieties linked via a 1,3-diyl pyrimidinone scaffold, modified by a methoxy-substituted benzylidene group. The dipotassium counterion enhances aqueous solubility, making it suitable for pharmaceutical or industrial applications where ionic forms are advantageous. The nitro groups at the 2-position of the benzoic acid rings likely influence electronic properties and reactivity, while the dimethoxybenzylidene moiety may contribute to lipophilicity and binding interactions .

特性

CAS番号 |

78472-95-4 |

|---|---|

分子式 |

C27H16K2N4O13 |

分子量 |

682.6 g/mol |

IUPAC名 |

dipotassium;4-[3-(4-carboxylato-3-nitrophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]-2-nitrobenzoate |

InChI |

InChI=1S/C27H18N4O13.2K/c1-43-21-8-3-13(10-22(21)44-2)9-18-23(32)28(14-4-6-16(25(34)35)19(11-14)30(39)40)27(38)29(24(18)33)15-5-7-17(26(36)37)20(12-15)31(41)42;;/h3-12H,1-2H3,(H,34,35)(H,36,37);;/q;2*+1/p-2 |

InChIキー |

IISCFYNLVBFYID-UHFFFAOYSA-L |

正規SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)[O-])[N+](=O)[O-])C4=CC(=C(C=C4)C(=O)[O-])[N+](=O)[O-])OC.[K+].[K+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4,4’-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) involves multiple steps. The initial step typically includes the formation of the benzoic acid derivative, followed by the introduction of the dimethoxybenzylidene group. The final steps involve the addition of the trioxohexahydropyrimidinyl group and the nitro groups, followed by the formation of the dipotassium salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

Substitution: Various substitution reactions can take place, especially on the aromatic ring.

Common Reagents and Conditions

Oxidation: Sodium dichromate and sulfuric acid are common reagents.

Reduction: Hydrogen gas with a palladium catalyst is often used.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

科学的研究の応用

Benzoic acid, 4,4’-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of dyes, plastics, and other materials.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The benzoic acid core can also participate in various biochemical pathways, influencing cellular processes.

類似化合物との比較

Structural Analogues

Table 1: Structural Comparison with Related Benzoic Acid Derivatives

Key Observations :

- The target compound’s dipotassium salt distinguishes it from neutral or sodium salt analogues, offering superior solubility in polar solvents .

- The pyrimidinone core contrasts with dioxanone or benzimidazole scaffolds in related compounds, affecting rigidity and hydrogen-bonding capacity .

- Nitro groups at the 2-position increase acidity compared to methoxy or amino substituents, with predicted pKa values likely <3.75 (based on analogues in ).

Physicochemical Properties

Table 2: Property Comparison

Key Observations :

- The dipotassium salt’s high solubility contrasts with neutral benzoic acid derivatives, which rely on pH adjustments for dissolution .

- Nitro groups lower the pKa compared to standard benzoic acid, enhancing ionization in physiological environments .

- Extraction rates in emulsion liquid membranes (ELM) for benzoic acid are rapid (>98% in 5 minutes), but the target compound’s ionic form may require tailored membrane phases .

Toxicity and Bioactivity

Table 3: Toxicity Profile

Key Observations :

- QSTR models suggest nitro groups and pyrimidinone cores correlate with higher toxicity, though specific LD₅₀ data for the target compound are unavailable .

- Molecular connectivity indices (0JA, 1JA) and cross-factor JB (0JA × 1JA) from benzoic acid QSTR models may predict acute toxicity, but validation is needed .

生物活性

The compound Benzoic acid, 4,4'-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt is a complex organic molecule with potential biological activities. This article reviews its biological properties based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.43 g/mol. The compound features a benzoic acid moiety linked to a hexahydropyrimidin derivative, which contributes to its biological activity.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated against various bacterial strains and fungi.

- Tested Organisms :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

- Candida albicans (fungus)

- Results : The benzoic acid derivatives showed strong inhibitory effects, particularly against Staphylococcus aureus, indicating their potential as antimicrobial agents .

Antioxidant Activity

Research has indicated that benzoic acid derivatives can exhibit antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress in biological systems.

- Mechanism : The antioxidant activity is believed to arise from the ability of the phenolic groups in the structure to donate hydrogen atoms or electrons to free radicals .

Anti-inflammatory Effects

Some studies suggest that benzoic acid derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Mechanism : The inhibition of cyclooxygenase (COX) enzymes has been observed in related compounds, which could translate to reduced inflammation in vivo .

Study 1: Antimicrobial Screening

In a study aimed at evaluating the antimicrobial efficacy of synthesized benzoic acid derivatives, compounds were tested using agar diffusion methods. Results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Inhibited | Strongly Inhibited |

| Compound B | Weakly Inhibited | Inhibited |

This study highlights the potential for developing new antimicrobial agents from benzoic acid derivatives .

Study 2: Antioxidant Evaluation

Another research focused on the antioxidant capacity of various benzoic acid derivatives. The DPPH radical scavenging assay was employed to assess their effectiveness.

| Compound | IC50 Value (µM) |

|---|---|

| Compound A | 50 ± 3 |

| Compound B | 75 ± 5 |

The lower IC50 values indicate stronger antioxidant activity, suggesting these compounds could be beneficial in reducing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。